2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13499691
InChI: InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C20H31N3O12
Molecular Weight: 505.5 g/mol

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide

CAS No.:

Cat. No.: VC13499691

Molecular Formula: C20H31N3O12

Molecular Weight: 505.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide -

Molecular Formula C20H31N3O12
Molecular Weight 505.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Standard InChI Key DLTVNCZYHKTWGV-OUUBHVDSSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a beta-D-glucopyranose ring acetylated at the 2, 3, 4, and 6 positions, protecting hydroxyl groups from undesired reactivity during synthetic procedures . A triethylene glycol (PEG3) chain bridges the anomeric carbon of the glucose moiety to a terminal azide (-N3) group. This design achieves three functional objectives:

  • Acetylation: Enhances solubility in organic solvents like dichloromethane and dimethylformamide while preventing side reactions.

  • PEG Spacer: Introduces flexibility and hydrophilicity, improving biocompatibility for biological applications .

  • Azide Terminus: Enables click chemistry via CuAAC, facilitating rapid conjugation to alkynes under mild conditions .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight505.5 g/mol
Melting PointNot reported (similar analogs: 127–131°C)
SolubilitySoluble in DCM, DMF, THF
StabilityStable at -20°C under inert atmosphere

The acetyl groups render the compound lipophilic, while the PEG3 spacer moderates hydrophobicity, enabling compatibility with both organic and aqueous reaction systems .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three stages:

  • Acetylation of D-Glucose: Treatment with acetic anhydride in pyridine converts all hydroxyl groups to acetyl esters, yielding 2,3,4,6-tetra-O-acetyl-D-glucopyranose .

  • Anomeric Activation: The anomeric hydroxyl group is replaced with a leaving group (e.g., bromide or trichloroacetimidate) under acidic conditions .

  • PEG3-Azide Conjugation: Nucleophilic substitution couples the activated sugar to a PEG3-azide spacer, typically using sodium azide (NaN3) in polar aprotic solvents.

Critical Reaction Parameters

  • Temperature: Reactions proceed optimally at 0–25°C to prevent acetyl group migration .

  • Catalysts: Lewis acids like BF3·Et2O enhance glycosylation efficiency.

  • Yield: Reported yields range from 60–75%, with purity >95% achievable via silica gel chromatography .

Applications in Click Chemistry

Mechanism of CuAAC

The terminal azide reacts with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuBr/TBTA), forming stable 1,4-disubstituted triazoles . This reaction is:

  • Chemoselective: Unaffected by most functional groups.

  • Bioorthogonal: Proceeds efficiently in biological matrices without interfering with native biochemistry .

Case Studies in Bioconjugation

  • Glycoprotein Engineering: Conjugation of PEG3-azide-glucose to alkyne-modified antibodies enables site-specific glycosylation, enhancing pharmacokinetics.

  • Dendrimer Synthesis: Iterative CuAAC reactions with bifunctional alkynes generate glucose-decorated dendrimers for multivalent lectin binding.

  • Activity-Based Probes: Azide-terminated glucose analogs serve as metabolic labels for tracking glycosylation in live cells .

Research Findings and Biological Relevance

Neoglycotrimer Synthesis

Reaction with tris-alkyne cores produces neoglycotrimers that mimic natural oligosaccharides. These structures exhibit enhanced binding to glucose transporters (GLUTs) compared to monomeric analogs, with reported Kd values of 12–18 μM.

Glycocalyx Remodeling

Incorporation into cell-surface glycans via metabolic oligosaccharide engineering allows real-time visualization of glycan dynamics using alkyne-fluorophore probes .

Inhibition Studies

Derivatives bearing modified PEG linkers show promise as inhibitors of glycogen phosphorylase, with IC50 values in the low micromolar range .

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